1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
Brand Name: Vulcanchem
CAS No.: 51255-12-0
VCID: VC0043333
InChI: InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
SMILES: CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

CAS No.: 51255-12-0

Reference Standards

VCID: VC0043333

Molecular Formula: C21H20O7

Molecular Weight: 384.4 g/mol

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose - 51255-12-0

CAS No. 51255-12-0
Product Name 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
IUPAC Name [(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
Standard InChIKey OKAAPNNOKHRHLI-PAMZHZACSA-N
Isomeric SMILES CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
SMILES CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Canonical SMILES CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Synonyms 2-Deoxy-D-erythro-pentofuranose 1-Acetate 3,5-Dibenzoate
PubChem Compound 14731735
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator